4-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride

Description

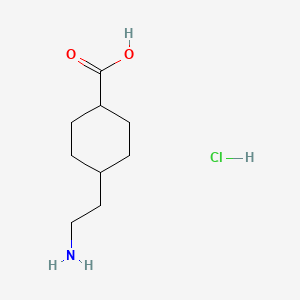

4-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2-aminoethyl substituent at position 4 of the cyclohexane ring, with a hydrochloride counterion. Its molecular formula is C₉H₁₈ClNO₂, and it has a molecular weight of approximately 215.71 g/mol (calculated). This compound is listed in the Enamine Building Blocks Catalogue under CAS identifier EN300-754745 with a purity of 95% . The aminoethyl group enhances hydrophilicity, making it suitable for applications in pharmaceutical synthesis, drug delivery systems, or biochemical research.

Properties

IUPAC Name |

4-(2-aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBQLFNVLWGBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098051-02-4 | |

| Record name | 4-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: Cyclohexanone is used as the starting material.

Amination: The cyclohexanone undergoes reductive amination with ethylenediamine to form 4-(2-aminoethyl)cyclohexanone.

Carboxylation: The 4-(2-aminoethyl)cyclohexanone is then carboxylated using carbon dioxide under high pressure and temperature to yield 4-(2-aminoethyl)cyclohexane-1-carboxylic acid.

Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reagent concentrations.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biochemical pathways, particularly those involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key physicochemical and structural properties of 4-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride with analogous cyclohexane derivatives:

Key Structural and Functional Differences

Backbone Flexibility vs. Rigidity: The cyclohexane ring in the target compound provides conformational flexibility compared to aromatic analogs like 4-(2-aminoethyl)-3-methoxybenzoic acid (), which has a rigid benzene ring. This flexibility may enhance binding to biological targets requiring induced-fit interactions .

Substituent Effects on Solubility: The 2-aminoethyl group in the target compound increases hydrophilicity compared to methyl 4-aminocyclohexane-1-carboxylate hydrochloride (), where the ester group reduces water solubility. Hydrochloride salts generally improve aqueous solubility due to ionic character .

Biological Activity: trans-4-Aminocyclohexanol hydrochloride () lacks a carboxylic acid group, limiting its utility in pH-dependent applications but making it a candidate for alcohol dehydrogenase studies .

Research Findings

- Synthetic Utility: Cyclohexane-based carboxylic acids with aminoethyl groups are often intermediates in drug synthesis.

- Stability: Hydrochloride salts, such as the target compound, exhibit superior stability under storage compared to free-base amines, as noted in reagent catalogs () .

- Comparative Reactivity: The aminoethyl group’s primary amine can undergo reactions like acylation or Schiff base formation, distinguishing it from tertiary amines like 4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride () .

Biological Activity

4-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride, also known as cis-4-Aminomethylcyclohexane-1-carboxylic acid hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 195.68 g/mol

- CAS Number : 12721443

This compound features a cyclohexane ring with an aminoethyl side chain and a carboxylic acid functional group, contributing to its biological activity.

Research indicates that this compound acts primarily by modulating neurotransmitter systems. It is believed to influence the levels of certain neurotransmitters, thereby affecting various physiological processes. The compound has shown potential as a neuroprotective agent , particularly in conditions involving oxidative stress and neuronal damage.

1. Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. It helps maintain cellular integrity by scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses.

2. Cardiovascular Benefits

The compound has been investigated for its effects on blood flow regulation. It has been reported to increase blood flow in coronary, cerebral, renal, and peripheral arteries, making it a candidate for treating circulatory disorders .

3. Antihypertensive Properties

In preclinical studies, it has shown promise as an antihypertensive agent, potentially aiding in the management of high blood pressure through vasodilation mechanisms .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective properties may benefit conditions such as Alzheimer's or Parkinson's disease.

- Cardiovascular Disorders : The ability to enhance blood flow could be harnessed for treating ischemic heart diseases.

- Hypertension Management : As an antihypertensive agent, it may provide a safer alternative to conventional medications.

Q & A

Q. What are the key considerations for synthesizing 4-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride in a laboratory setting?

Synthesis requires careful control of reaction conditions, such as temperature, pH, and stoichiometry. The compound’s cyclohexane backbone and aminoethyl group necessitate protecting-group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions. Purification often involves recrystallization or column chromatography, with solvent selection critical for solubility (e.g., ethanol/water mixtures) . Characterization via NMR (¹H/¹³C) and FTIR confirms structural integrity, while elemental analysis validates purity. Safety protocols for handling hydrochloride salts, including proper ventilation and PPE, are essential .

Q. How can researchers validate the structural stability of this compound under varying experimental conditions?

Stability studies should assess thermal degradation (TGA/DSC), photolytic sensitivity (UV-Vis spectroscopy), and hydrolytic susceptibility (pH-dependent solubility tests). For example, accelerated stability testing at 40°C/75% relative humidity over 4 weeks can reveal decomposition pathways. Comparative HPLC analysis before and after stress conditions quantifies degradation products .

Q. What solvent systems are optimal for solubility studies of this hydrochloride salt in biological assays?

Polar aprotic solvents like DMSO are commonly used for stock solutions due to high solubility, but compatibility with assay buffers (e.g., PBS, pH 7.4) must be validated. Conductivity measurements and dynamic light scattering (DLS) can detect aggregation. For in vitro studies, ensure ≤0.1% DMSO to avoid cellular toxicity .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

Quantum mechanical calculations (DFT) predict transition states and intermediates, guiding solvent and catalyst selection. For instance, modeling the cyclohexane ring’s conformational flexibility and the aminoethyl group’s nucleophilicity can identify optimal reaction coordinates. Software like Gaussian or ORCA integrates with experimental data to refine synthetic routes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

SAR requires systematic variation of substituents (e.g., aminoethyl chain length, carboxylic acid substitution). High-throughput synthesis (e.g., parallel reactors) generates derivatives, while QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. Molecular docking studies predict binding affinities to target receptors .

Q. What advanced analytical techniques characterize its interaction with biological membranes?

Surface plasmon resonance (SPR) quantifies binding kinetics to lipid bilayers. Solid-state NMR reveals atomic-level interactions with membrane proteins, while cryo-EM visualizes structural changes in membrane morphology. Fluorescence anisotropy measures changes in membrane fluidity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.